molecular formula C16H19N3O B7413237 4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine

4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine

Cat. No.: B7413237
M. Wt: 269.34 g/mol
InChI Key: IUFSBHZJUDUDBW-UHFFFAOYSA-N
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Description

4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a phenoxyazetidinyl group and a propan-2-yl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene with an imine to form the azetidinone ring . The phenoxy group can be introduced through nucleophilic substitution reactions, while the pyrimidine ring can be constructed using various cyclization reactions involving appropriate precursors . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyazetidinyl group can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. This compound may also interact with DNA or RNA, affecting gene expression and protein synthesis . The exact pathways involved depend on the specific biological context and the target molecules.

Properties

IUPAC Name

4-(3-phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12(2)15-8-16(18-11-17-15)19-9-14(10-19)20-13-6-4-3-5-7-13/h3-8,11-12,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFSBHZJUDUDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)N2CC(C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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